

Natural occurrence of 2-Methoxycyclohex-2-enone derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxycyclohex-2-enone

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An In-depth Technical Guide to the Natural Occurrence of Methoxycyclohexenone Derivatives for Researchers, Scientists, and Drug Development Professionals

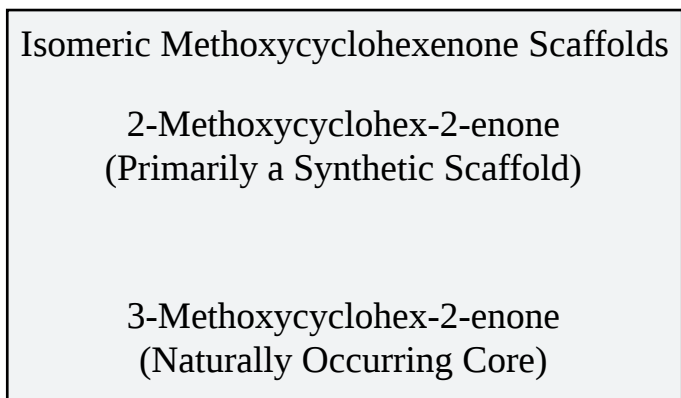
Abstract

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, methoxy-substituted derivatives represent a significant area of interest due to their prevalence in natural products and their diverse pharmacological profiles. This technical guide provides a comprehensive overview of the natural occurrence of methoxycyclohexenone derivatives, with a particular focus on isomers found in endophytic fungi. While the **2-methoxycyclohex-2-enone** structure is a common synthetic target, this guide will detail the isolation, biosynthesis, and biological activities of the more frequently observed naturally occurring 3-methoxycyclohex-2-enone derivatives, offering insights for natural product discovery and drug development.

Introduction: The Methoxycyclohexenone Scaffold

The cyclohexenone ring system is a six-membered carbocycle containing a ketone and a carbon-carbon double bond. The placement of a methoxy group on this ring can significantly influence its electronic properties and, consequently, its biological activity. The **2-methoxycyclohex-2-enone** and 3-methoxycyclohex-2-enone isomers are of particular interest. While both are synthetically accessible, current research indicates that nature preferentially produces derivatives of the 3-methoxycyclohex-2-enone core. These compounds are primarily found as secondary metabolites of endophytic fungi, microorganisms that reside within plant

tissues in a symbiotic relationship.[1] This guide will delve into the known naturally occurring 3-methoxycyclohexenone derivatives as exemplars of this compound class.



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Caption: Comparison of 2-methoxy and 3-methoxycyclohexenone isomers.

Natural Sources of Methoxycyclohexenone Derivatives

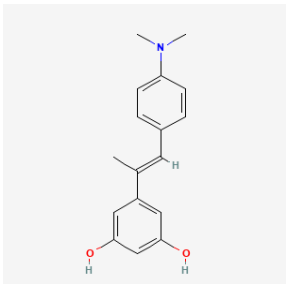


The primary sources of naturally occurring methoxycyclohexenone derivatives are endophytic fungi, particularly those belonging to the Xylariaceae family.[2] These microorganisms are a rich source of novel bioactive compounds, likely due to the complex ecological interactions they have with their host plants.[3]

Fungal Endophytes: A Prolific Source

Research has led to the isolation of several oxygenated cyclohexenone derivatives from endophytic fungi. A notable example is the xylariaceous endophytic fungus (strain YUA-026), which produces a suite of these compounds when cultured on unpolished rice.[2] Another significant source is the endophytic fungus *Amphirosellinia nigrospora*, from which a potent antimicrobial cyclohexenone derivative has been isolated.[4]

Key Isolated Methoxycyclohexenone Derivatives

The following table summarizes some of the key 3-methoxycyclohexenone derivatives that have been isolated and characterized from fungal sources.

| Compound Name | Structure | Source Organism(s) | Reference(s) |
|---|---|---|--------------|
| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one |  | Amphirosellinia nigrospora JS-1675, Xylariaceae sp. YUA-026 | [2][4] |
| (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one |  Structure of (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. YUA-026 | [2] |
| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one |  Structure of (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Xylariaceae sp. YUA-026 | [2] |

Note: Structures for compounds 2 and 3 are based on spectroscopic data from the cited literature as direct images are not available in PubChem.

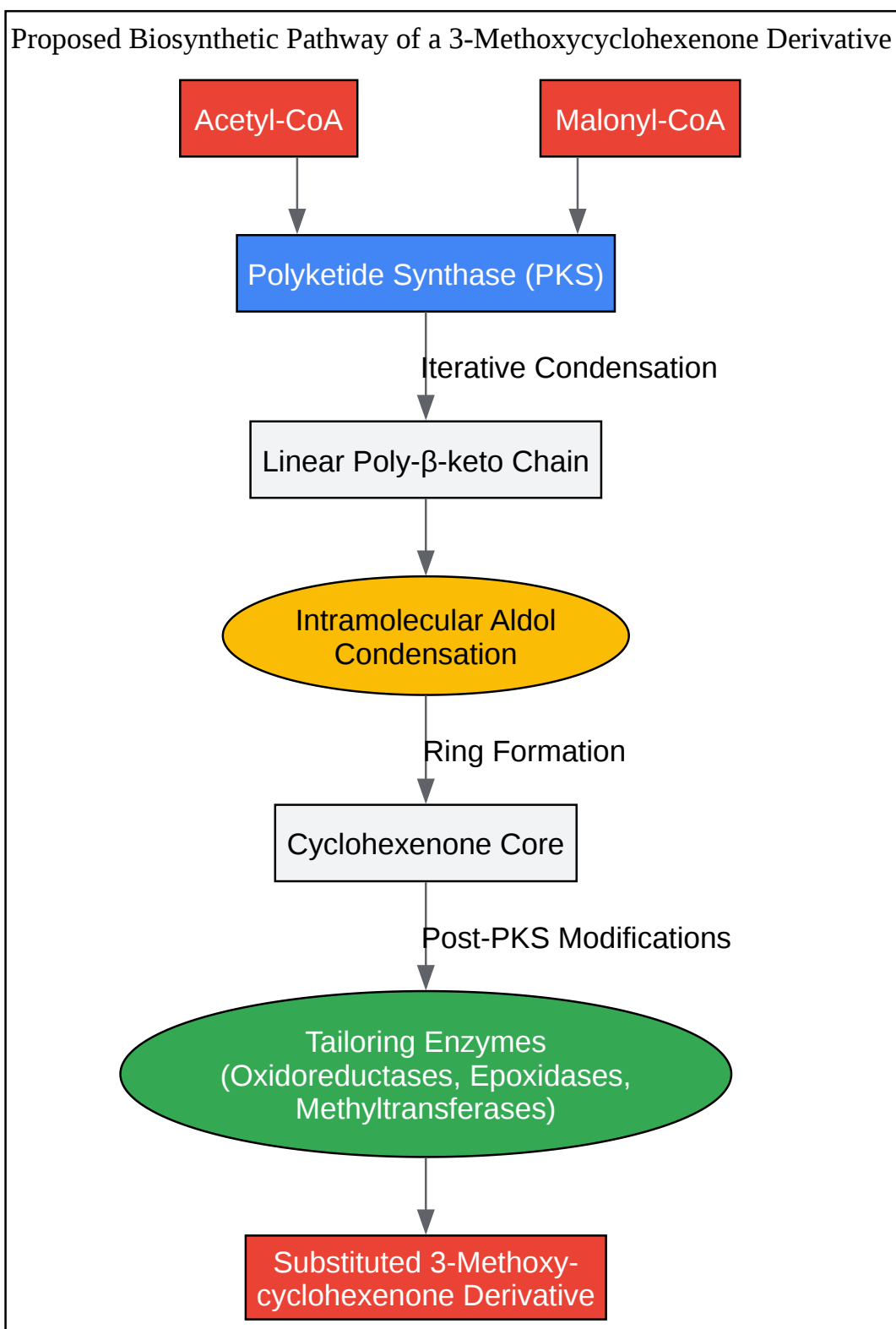
Related Cyclohexenones from Other Natural Sources

While endophytic fungi are the most prominent source of methoxycyclohexenones, related cyclohexenone derivatives have been isolated from other sources, suggesting a broader distribution of the core scaffold in nature. Marine-derived fungi, such as *Aspergillus* sp. SCSIO 41501, have been shown to produce novel cyclohexenone derivatives when cultured under different conditions (OSMAC strategy).^[5] Additionally, various polyoxygenated cyclohexene derivatives are characteristic secondary metabolites of plants in the genus *Uvaria* (Annonaceae family).

Biosynthesis of Fungal Methoxycyclohexenones

The biosynthesis of these complex fungal metabolites is believed to originate from the polyketide pathway. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors (typically acetyl-CoA and malonyl-CoA) to form a linear poly- β -keto chain.^[3] This reactive intermediate then undergoes a series of enzyme-catalyzed modifications, including cyclization, reduction, dehydration, and methylation, to generate the final, structurally diverse polyketide product.

A plausible biosynthetic pathway for a 3-methoxycyclohexenone derivative begins with the formation of a polyketide chain by a PKS. This is followed by an intramolecular aldol condensation to form the six-membered ring. Subsequent tailoring enzymes, such as oxidoreductases, epoxidases, and methyltransferases, would then act upon this core structure to introduce the hydroxyl, epoxide, and methoxy functionalities observed in the natural products.



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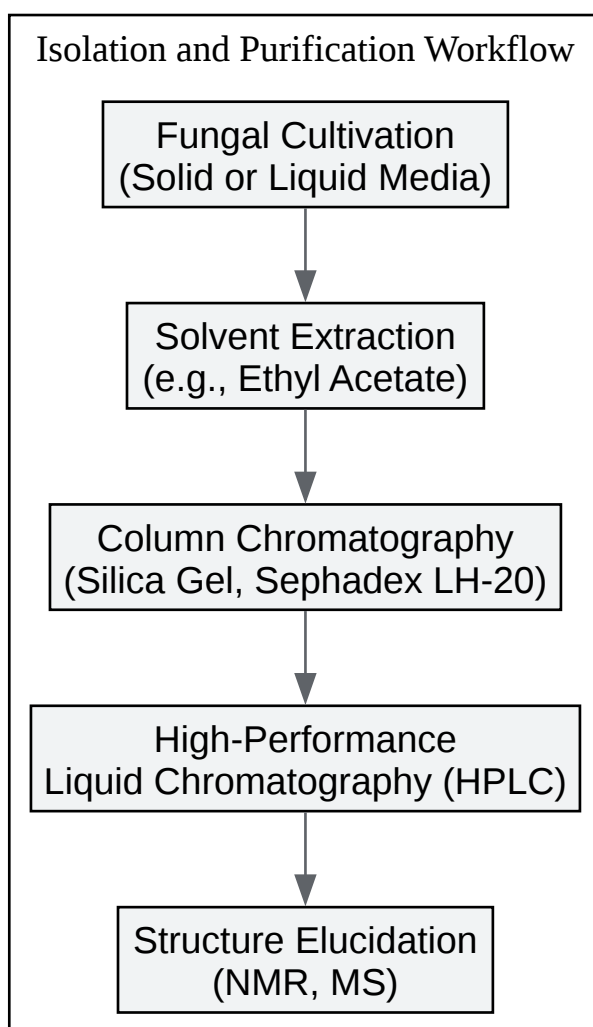
Caption: Proposed biosynthetic pathway for fungal 3-methoxycyclohexenone derivatives.

Isolation and Structural Elucidation

The isolation and characterization of methoxycyclohexenone derivatives from fungal cultures follow established natural product chemistry protocols. The general workflow involves cultivation of the fungus, extraction of the metabolites, and subsequent chromatographic purification.

General Experimental Protocol

- **Cultivation:** The endophytic fungus is typically grown in a suitable liquid or solid medium (e.g., potato dextrose broth or fermented rice) under static or shaking conditions for several weeks to allow for the production of secondary metabolites.
- **Extraction:** The fungal biomass and culture medium are separated. The medium is extracted with an organic solvent such as ethyl acetate. The biomass is typically extracted with methanol.
- **Fractionation:** The crude extracts are combined, concentrated, and subjected to preliminary fractionation using techniques like column chromatography over silica gel or Sephadex LH-20.[\[2\]](#)
- **Purification:** Fractions showing activity in a preliminary screen (e.g., antimicrobial assay) are further purified using repeated column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compounds.



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Caption: General workflow for the isolation of methoxycyclohexenone derivatives.

Structure Determination

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the carbon skeleton and the connectivity of

the atoms within the molecule.

Biological Activities

The naturally occurring 3-methoxycyclohexenone derivatives have demonstrated a range of interesting biological activities, particularly in the areas of antimicrobial and phytotoxic effects.

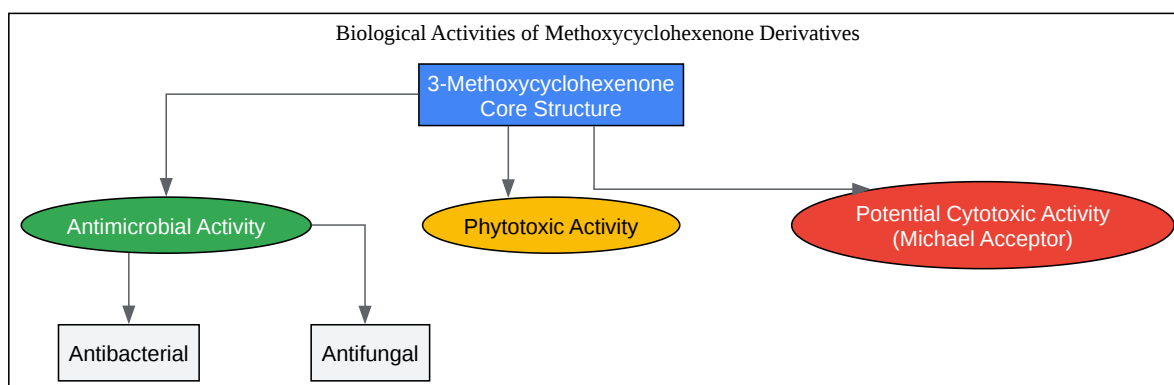
Antimicrobial Activity

(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one has been shown to inhibit the growth of various plant pathogenic bacteria and fungi.[4] Similarly, compounds isolated from the xylariaceous fungus YUA-026 exhibited activity against *Staphylococcus aureus*, *Pseudomonas aeruginosa*, and *Candida albicans*.[2]

| Compound | Test Organism | Activity (MIC in µg/ml) | Reference |
|---|------------------------------|-------------------------|-----------|
| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | <i>Staphylococcus aureus</i> | 100 | [2] |
| <i>Pseudomonas aeruginosa</i> | 100 | [2] | |
| <i>Candida albicans</i> | 200 | [2] | |
| (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | <i>Staphylococcus aureus</i> | 400 | [2] |
| <i>Pseudomonas aeruginosa</i> | 200 | [2] | |
| <i>Candida albicans</i> | >400 | [2] | |

Cytotoxic and Phytotoxic Activities

In addition to their antimicrobial properties, some of these compounds have shown phytotoxic activity against lettuce.[2] The α,β -unsaturated ketone functionality present in the cyclohexenone ring is a known Michael acceptor, which can react with biological nucleophiles such as cysteine residues in proteins, a mechanism that often underlies the cytotoxic and antimicrobial effects of this class of compounds.



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Caption: Overview of the biological activities of natural methoxycyclohexenone derivatives.

Conclusion and Future Perspectives

Naturally occurring 3-methoxycyclohexenone derivatives, primarily isolated from endophytic fungi, represent a promising class of bioactive molecules. Their antimicrobial and phytotoxic properties make them interesting candidates for further investigation in agriculture and medicine. While the 2-methoxy isomer remains elusive in nature, the study of its naturally occurring 3-methoxy counterpart provides valuable insights into the biosynthesis and bioactivity of this important chemical scaffold. Future research should focus on exploring a wider range of endophytic and marine-derived fungi to uncover novel derivatives, elucidating the specific enzymatic machinery responsible for their biosynthesis, and conducting more extensive pharmacological profiling to fully understand their therapeutic potential.

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- To cite this document: BenchChem. [Natural occurrence of 2-Methoxycyclohex-2-enone derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610579#natural-occurrence-of-2-methoxycyclohex-2-enone-derivatives>]

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